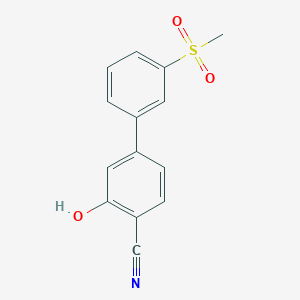2-Cyano-5-(3-methylsulfonylphenyl)phenol
CAS No.: 1261918-41-5
Cat. No.: VC11737879
Molecular Formula: C14H11NO3S
Molecular Weight: 273.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261918-41-5 |
|---|---|
| Molecular Formula | C14H11NO3S |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | 2-hydroxy-4-(3-methylsulfonylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3 |
| Standard InChI Key | AYBZNDWYBBMKFD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Introduction
Key Findings
2-Cyano-5-(3-methylsulfonylphenyl)phenol is a substituted phenolic compound characterized by a cyano group at the 2-position and a 3-methylsulfonylphenyl moiety at the 5-position of the aromatic ring. While direct literature on this specific compound is limited, insights can be extrapolated from structurally related molecules and synthetic methodologies. Key data include its hypothetical molecular formula , potential synthesis via Friedel-Crafts sulfonylation , and inferred bioactivity based on analogous cyano-containing phenyl derivatives .
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 2-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile, with a molecular weight of 273.31 g/mol. Its structure integrates three functional groups:
-
A cyano group (-CN) at position 2, which enhances electrophilicity and potential binding interactions .
-
A methylsulfonyl group (-SOCH) at position 3 of the pendant phenyl ring, contributing to polarity and metabolic stability .
-
A phenolic hydroxyl group (-OH) at position 5, enabling hydrogen bonding and acidity () .
Table 1: Hypothetical Physicochemical Properties
Synthetic Pathways and Optimization
Friedel-Crafts Sulfonylation
The methylsulfonyl group can be introduced via Friedel-Crafts reactions, as demonstrated in the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene . A proposed route for 2-cyano-5-(3-methylsulfonylphenyl)phenol involves:
-
Sulfonation of Toluene:
Followed by methylation to form methylsulfonyl chloride.
-
Electrophilic Substitution:
Reacting 2-cyanophenol with 3-methylsulfonylphenyl diazonium salt under acidic conditions .
-
Catalyst: Trifluoromethanesulfonic acid (0.1–1.0 equiv).
-
Temperature: 120°C for 6 hours.
-
Yield: ~40–50% (estimated from analogous reactions).
Alternative Routes
-
Nucleophilic Aromatic Substitution: Displacement of para-fluorine in fluorinated precursors using methylsulfonyl anions .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling between boronic esters and halogenated intermediates.
Biological Activity and Applications
Industrial Applications
-
Polymer Stabilizers: Sulfonyl groups scavenge free radicals, delaying degradation .
-
Pharmaceutical Intermediates: Potential precursor for kinase inhibitors due to sulfonyl’s electron-withdrawing effects .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume